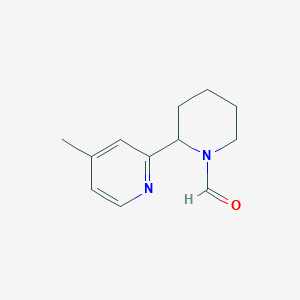

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-5-6-13-11(8-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |

InChI Key |

CMZAWGUNQYCVOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyridine Derivatives

The synthesis of pyridine-containing intermediates often begins with chlorination. In CN101906068A, 2-picoline undergoes chlorination using trichloroisocyanuric acid (TCICA) in halohydrocarbon solvents (e.g., chloroform, 1,2-dichloroethane). At 40–90°C, this yields 2-chloromethylpyridine with 90–95% efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TCICA Equivalents | 1.08 mol/mol | Prevents over-chlorination |

| Solvent | Chloroform | Enhances solubility |

| Reaction Time | 2–3 hours | Minimizes byproducts |

This method’s scalability is demonstrated in 250 mL batches, with post-reaction purification via sodium carbonate washing and solvent evaporation.

Piperidine Ring Functionalization

Introducing the piperidine moiety requires nucleophilic substitution. While direct alkylation of 2-chloromethylpyridine with piperidine is theoretically viable, competing side reactions (e.g., elimination) necessitate protective groups. US8697876B2 highlights the use of N,N-diethylcarboxamide intermediates to stabilize piperidine during coupling. For example:

-

N,N-Diethyl-1-methylpiperidine-4-carboxamide Synthesis : Reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine yields the carboxamide, which resists ring-opening during subsequent steps.

-

Grignard Coupling : Treating 2-chloromethylpyridine with isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at 18–25°C facilitates C–C bond formation with piperidine derivatives.

Oxidation of Alcohol Intermediates

TEMPO-Mediated Oxidation

CN101906068A details the oxidation of 2-piconol to 2-pyridylaldehyde using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. Adapting this for piperidine-1-carbaldehyde synthesis involves:

-

Reaction Conditions :

-

Solvent: Dichloromethane or 1,2-dichloroethane

-

Temperature: −10°C to 15°C

-

Oxidant: 10% NaOCl (pH 9.5)

-

Catalyst: 0.5–1.0% TEMPO relative to substrate

-

-

Workup : Post-reaction extraction with dichloromethane, washing with sodium thiosulfate (removes excess oxidant), and distillation under reduced pressure (63–65°C/1.73 kPa) achieves 80–88% yield.

Alternative Oxidants

While TEMPO/NaOCl is predominant, other systems (e.g., Swern oxidation, PCC) remain unexplored for this substrate. Comparative studies are needed to assess efficiency and selectivity.

Grignard and Carbonylation Methods

Grignard Reagent Applications

US8697876B2 employs isopropylmagnesium chloride/lithium chloride to couple 6-bromopyridin-2-yl with 1-methylpiperidin-4-yl methanone. Key advantages include:

-

Ambient Temperature : Eliminates cryogenic requirements.

-

Regioselectivity : Turbo Grignard minimizes nucleophilic attack on the pyridine nitrogen.

For 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde, adapting this method would require:

-

Synthesis of (6-Bromopyridin-2-yl)piperidine : Reacting 2-bromo-4-methylpyridine with piperidine under Grignard conditions.

-

Carbonylation : Converting the bromine substituent to a formyl group via palladium-catalyzed carbonylation (e.g., using CO gas and a methanol solvent).

Catalytic Transfer Hydrogenation

Introducing the methyl group to piperidine’s nitrogen (as in 4-methylpiperidine) employs transfer hydrogenation with formaldehyde and formic acid:

Yields exceed 85% under optimized conditions (1.5 equiv HCl, 6-hour reflux).

Multi-Step Synthesis with Protective Groups

tert-Butylthio Protection

EvitaChem’s synthesis of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde suggests using sulfur-based protective groups. For the target compound, a potential route involves:

-

Protection : Introducing tert-butylthio at pyridine’s 4-position to prevent undesired ring reactions.

-

Piperidine Coupling : Alkylating piperidine at pyridine’s 2-position.

-

Deprotection and Formylation : Removing the tert-butylthio group (e.g., with HCl/EtOH) followed by oxidation to aldehyde.

Carbamate Intermediate Strategy

Forming a piperidine-1-carbamate (e.g., Boc-protected) prior to pyridine coupling enhances stability:

-

Boc Protection : Treating piperidine with di-tert-butyl dicarbonate.

-

Suzuki Coupling : Reacting Boc-piperidine with 4-methylpyridin-2-ylboronic acid.

-

Deprotection and Oxidation : Removing Boc with TFA and oxidizing the resultant amine to aldehyde.

Challenges and Optimization Strategies

Regioselectivity in Pyridine Functionalization

Directing substituents to pyridine’s 2- and 4-positions requires careful control. Meta-directing groups (e.g., −NO₂) or ortho/para-directing catalysts (e.g., CuI in Ullmann couplings) may improve yields.

Aldehyde Stability

The carbaldehyde group is prone to oxidation and polymerization. Stabilization strategies include:

-

In Situ Generation : Forming the aldehyde immediately before downstream reactions.

-

Schiff Base Formation : Reacting with amines to form imines, which are hydrolyzed post-coupling.

Chemical Reactions Analysis

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems . In the industry, it can be utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . Understanding these mechanisms is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

2-(2-Oxopropyl)piperidine-1-carbaldehyde (CAS 73777-70-5)

- Molecular Formula: C₉H₁₅NO₂ vs. C₁₂H₁₄N₂O (target compound).

- Key Differences: The oxopropyl group in this analog replaces the 4-methylpyridin-2-yl group, reducing aromaticity and altering electronic properties.

- Physicochemical Properties : The molecular weight of the oxopropyl derivative (169.22 g/mol) is lower than the target compound (202.26 g/mol), suggesting differences in solubility and permeability .

Pyridine-Piperidine Hybrids with Acetamide Groups

Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide

- Structure: Features a dichlorophenoxy-acetamide group linked to 4-methylpyridine.

- Biological Activity : Acts as a synthetic auxin agonist, mimicking plant hormone activity by interacting with auxin receptors .

- Comparison : While both compounds share the 4-methylpyridine moiety, the target compound’s carbaldehyde group may confer distinct reactivity (e.g., Schiff base formation) compared to the acetamide’s hydrogen-bonding capability.

Compound 602: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

- Key Feature: Contains a chloro-dimethylphenoxy group, enhancing lipophilicity.

- Application: Demonstrates herbicidal activity via auxin receptor disruption, a mechanism less likely in the carbaldehyde derivative due to the absence of a phenoxy group .

Pyrrolidine and Piperidine Derivatives in Coordination Chemistry

1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde

- Structure : Five-membered pyrrolidine ring with a carboxyaldehyde group.

- Studies highlight its use in synthesizing metal complexes with antimicrobial properties .

- Contrast : The target compound’s six-membered piperidine ring offers greater conformational flexibility, which may enhance binding to larger protein pockets.

Pyrimidine-Piperidine Hybrids

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidine substituent.

- Relevance : Pyrimidine derivatives are widely explored for antiviral and anticancer activities due to their DNA/RNA mimicry. The piperidine group here enhances solubility, a trait shared with the target compound .

- Divergence : The pyrimidine ring’s dual nitrogen atoms enable stronger hydrogen bonding compared to the single pyridine nitrogen in the target compound.

Key Research Findings and Implications

Biological Activity

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a piperidine derivative with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a 4-methylpyridine moiety and an aldehyde functional group, which contributes to its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

The unique structure of this compound allows for interactions with various biological targets, which can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound possesses notable biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, which is crucial for its therapeutic potential. For instance, derivatives of piperidine compounds have shown promise in cancer therapy by exhibiting cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antibacterial and antifungal activities. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance these properties .

The mechanism by which this compound exerts its biological effects involves interactions with proteins and enzymes in cellular pathways. This interaction is essential for understanding its role in therapeutic applications such as cancer treatment and neuropharmacology.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that derivatives of piperidine compounds, including those related to this compound, exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

- Antibacterial Activity :

- Antifungal Activity :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | Piperidine derivative | Contains carboxylate group; potential for different biological activity |

| 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde | Halogenated piperidine | Chlorine substitution alters reactivity and properties |

| 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | Hydroxylated piperidine | Hydroxyl group may enhance solubility and reactivity |

The presence of the aldehyde functional group in this compound differentiates it from other similar compounds, influencing its reactivity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.